

# Natural Sources and Occurrence of (+)-Santolina Alcohol: An In-Depth Technical Guide

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## Compound of Interest

|                |                       |
|----------------|-----------------------|
| Compound Name: | (+)-Santolina alcohol |
| CAS No.:       | 35671-15-9            |
| Cat. No.:      | B1590485              |

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## Executive Summary

**(+)-Santolina alcohol** (CAS: 21149-19-9), systematically known as (S)-2,5-dimethyl-3-vinylhex-4-en-2-ol, is a rare irregular monoterpene alcohol distinguished by its non-head-to-tail isoprenoid skeleton. Unlike the ubiquitous regular monoterpenes (e.g., linalool, geraniol) formed via head-to-tail coupling, santolina alcohol arises from a specific head-to-middle rearrangement of chrysanthemyl precursors. This structural uniqueness confers distinct pharmacological properties, including significant anti-inflammatory and antimicrobial activities, making it a high-value target for drug development and cosmetic applications. This guide provides a comprehensive analysis of its botanical distribution, biosynthetic origins, and isolation protocols.

## Part 1: Chemical Identity & Stereochemistry[1]

The biological activity of santolina alcohol is stereospecific. In nature, the (+)-enantiomer is the predominant form found in the Asteraceae family.

| Property          | Specification   |
|-------------------|---|
| Common Name       | (+)-Santolina alcohol                                 |
| IUPAC Name        | (S)-2,5-dimethyl-3-vinylhex-4-en-2-ol                 |
| CAS Registry      | 21149-19-9  |
| Molecular Formula | C <sub>10</sub> H <sub>18</sub> O                     |
| Molecular Weight  | 154.25 g/mol  |
| Skeleton Type     | Irregular Monoterpene (Artemisyl/Santolinyl)          |
| Appearance        | Colorless to pale yellow clear liquid                 |
| Solubility        | Soluble in ethanol, diethyl ether; Insoluble in water |
| Chirality         | (S)-configuration at C3 (vinyl attachment point)      |

## Part 2: Botanical Sources & Distribution

While the compound derives its name from *Santolina chamaecyparissus*, it is often found in higher concentrations in specific chemotypes of the genus *Achillea*. The occurrence is chemotaxonomically restricted largely to the Anthemideae tribe of the Asteraceae family.

## Quantitative Occurrence Profile

| Plant Species              | Family     | Part Used      | Concentration (% of EO) | Notes  |
|----------------------------|------------|----------------|-------------------------|--|
| Achillea ageratum          | Asteraceae | Aerial parts   | 10.0 – 26.4%            | Corsican chemotypes show highest accumulation.                 |
| Santolina chamaecyparissus | Asteraceae | Aerial parts   | 0.2 – 14.0%             | Highly variable; often dominated by artemisia ketone.          |
| Achillea santolina         | Asteraceae | Flowers/Leaves | 1.0 – 5.0%              | Co-occurs with fragranyl acetate.                              |
| Artemisia herba-alba       | Asteraceae | Aerial parts   | Trace – 5.0%            | Presence depends heavily on chemotype (thujone vs. santolina). |
| Ormenis mixta              | Asteraceae | Flowers        | 2.0 – 8.0%              | Moroccan chamomile; minor constituent.                         |

Field Insight: For isolation purposes, *Achillea ageratum* (Sweet Yarrow) is the superior feedstock due to a cleaner monoterpene profile compared to *Santolina* species, which often contain complex mixtures of difficult-to-separate ketones.

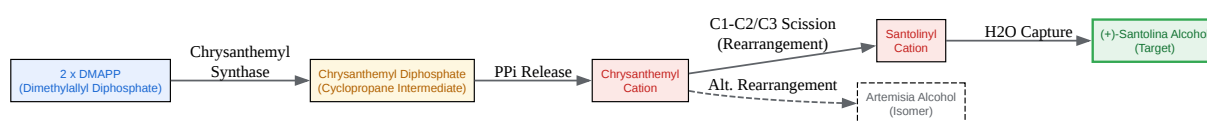
## Part 3: Biosynthetic Mechanism

The biosynthesis of **(+)-santolina alcohol** represents a deviation from the canonical terpene pathway. It does not utilize the standard Geranyl Diphosphate (GPP) precursor. Instead, it proceeds through the condensation of two Dimethylallyl Diphosphate (DMAPP) units.

## The "Chrysanthemyl" Rearrangement

- Condensation: Two DMAPP molecules condense in a head-to-middle fashion to form Chrysanthemyl Diphosphate (CPP).
- Ionization & Cyclization: CPP ionizes to form the chrysanthemyl cation, which contains a cyclopropane ring.
- Rearrangement: The cyclopropylcarbiny cation undergoes ring opening and rearrangement (scission of the C1-C2 or C1-C3 bond) to form the Santolinyl cation.
- Quenching: Water capture of the santolinyl cation yields **(+)-Santolina alcohol**.

## Biosynthetic Pathway Diagram[7]



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Caption: Biosynthetic route of irregular monoterpenes showing the critical rearrangement of the chrysanthemyl skeleton to the santolinyl skeleton.

## Part 4: Isolation & Analysis Protocol

This protocol outlines a self-validating workflow for isolating **(+)-santolina alcohol** from *Achillea ageratum*.

### Phase 1: Extraction (Hydrodistillation)

Objective: Recover volatile fraction without thermal degradation of the alcohol.

- Preparation: Air-dry aerial parts of *A. ageratum* in shade for 7 days. Grind to a coarse powder (2mm mesh).
- Distillation: Place 100g biomass in a Clevenger-type apparatus with 1L distilled water.

- Time Course: Distill for exactly 3 hours. (Note: Santolina alcohol is volatile; extended distillation >4h degrades quality).
- Collection: Collect oil, dry over anhydrous Sodium Sulfate ( ), and filter. Store at 4°C in amber glass.

## Phase 2: Purification (Flash Chromatography)

Objective: Separate alcohol from hydrocarbons and ketones.

- Stationary Phase: Silica gel 60 (0.040-0.063 mm).
- Column Dimensions: 30 cm length x 2 cm diameter.
- Elution Gradient:
  - Fraction A (Hydrocarbons): 100% Pentane (Elutes terpenes like pinene).
  - Fraction B (Ethers/Ketones): 95:5 Pentane:Diethyl Ether (Elutes 1,8-cineole).
  - Fraction C (Alcohols):90:10 Pentane:Diethyl Ether (Elutes Santolina alcohol).
- Validation: Spot fractions on TLC plates (Silica gel 60 F254). Spray with Vanillin-H<sub>2</sub>SO<sub>4</sub> reagent and heat at 100°C. Santolina alcohol appears as a distinct blue/violet spot.

## Phase 3: Identification (GC-MS & Chiral GC)

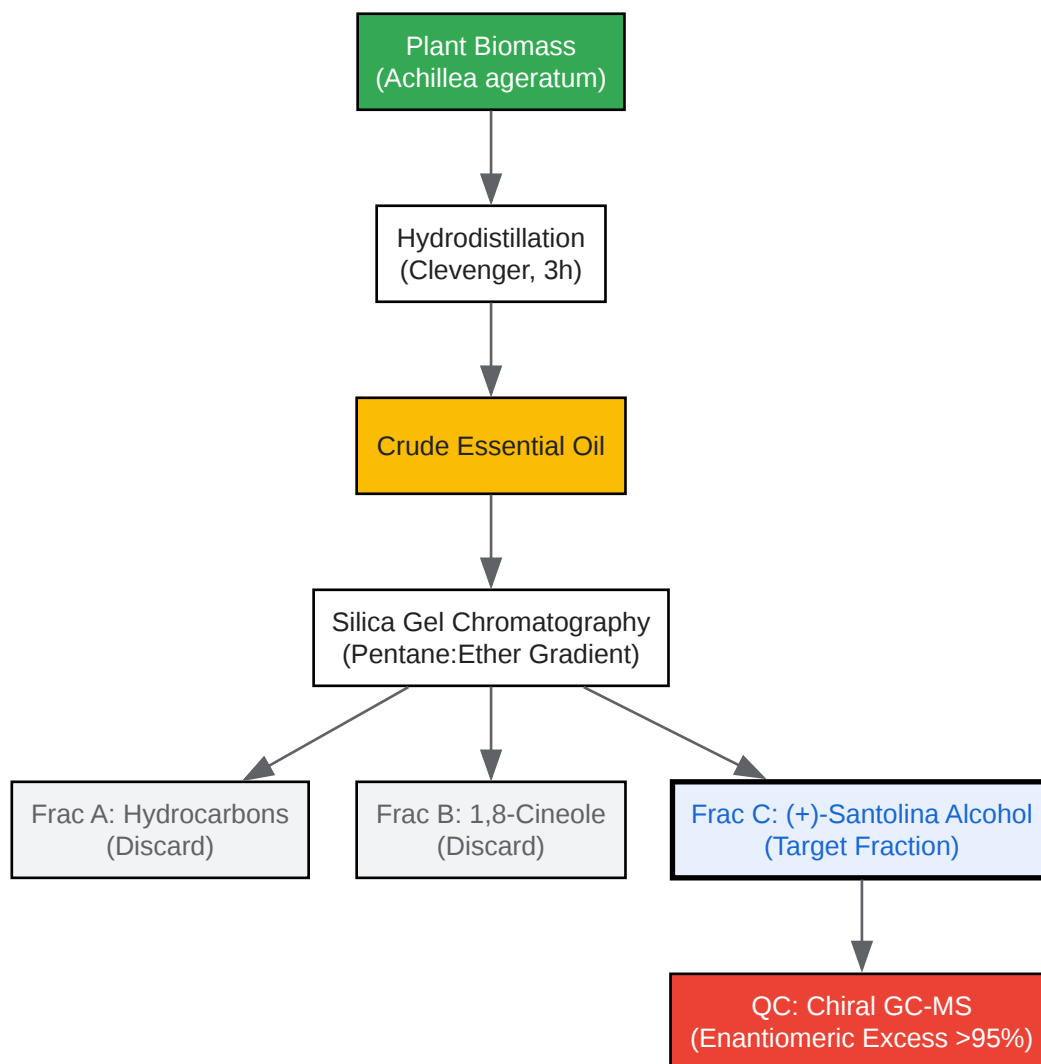
Objective: Confirm structure and enantiomeric excess.

Instrument Parameters:

- Column 1 (Structural): HP-5MS (30m x 0.25mm).
  - Program: 60°C (3 min) -> 3°C/min -> 240°C.
  - Retention Index (RI): Approx. 1130-1150 on DB-5 type columns.
- Column 2 (Chiral): Beta-DEX 120 or Lipodex E.

- Purpose: Separate (+)-(S) and (-)-(R) enantiomers.
- Standard: Compare against authentic **(+)-santolina alcohol** standard.

## Isolation Workflow Diagram



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Caption: Step-by-step isolation workflow ensuring high purity of the target alcohol.

## Part 5: Pharmacological Potential[8]

For drug development professionals, **(+)-santolina alcohol** offers a scaffold with proven bioactivity but low toxicity profiles typical of monoterpene alcohols.

- Anti-inflammatory:
  - Mechanism:[1] Inhibition of phospholipase A2 (PLA2) and reduction of neutrophil migration.
  - Data: Extracts rich in santolina alcohol have shown edema inhibition comparable to phenylbutazone in rat paw edema models.
- Antimicrobial:
  - Targets: Effective against *Candida albicans* and *Klebsiella pneumoniae*.
  - Synergy: Often acts synergistically with 1,8-cineole found in the same plant matrix, enhancing membrane permeability of pathogens.
- Safety Profile:
  - Unlike its ketone counterpart (*Artemisia* ketone), which can be neurotoxic, the alcohol form is generally considered to have a safer toxicological profile, making it a preferable candidate for topical therapeutic formulations.

## References

- Chemical Composition of Corsican *Achillea ageratum*. Source: Journal of Essential Oil Research.[2] Link:[Link]
- *Santolina chamaecyparissus* Essential Oil Composition and Bioactivity. Source: MDPI (Plants). Link:[Link]
- Biosynthesis of Irregular Monoterpenes. Source: Chemical Reviews. Link:[Link]
- Antimicrobial Activity of *Achillea santolina* Essential Oils. Source: ResearchGate (Asian Journal of Chemistry). Link:[Link]
- *Santolina* Alcohol Physical Properties & Safety. Source: The Good Scents Company. Link: [Link]

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## Sources

- [1. Drug kinetics and alcohol ingestion - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
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